Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a methyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.
Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,5R)-5-(hydroxymethyl)-2-ethylpiperazine-1-carboxylate
- Benzyl (2R,5R)-5-(hydroxymethyl)-2-propylpiperazine-1-carboxylate
Uniqueness
Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Biological Activity
Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS No. 2584980-97-0) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₀N₂O₃
- Molecular Weight : 264.32 g/mol
- Structure : The compound features a piperazine ring with hydroxymethyl and carboxylate functional groups that contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications.
1. Anticancer Activity
Research indicates that piperazine derivatives, including this compound, can inhibit cancer cell proliferation. For instance, studies have shown that similar piperazine-based compounds exhibit significant anticancer effects against various cancer cell lines, such as A549 (lung cancer) and COLO-205 (colon cancer) cells. The mechanism often involves the inhibition of key pathways involved in tumor growth and survival.
2. Anti-inflammatory Properties
Piperazine derivatives have been investigated for their anti-inflammatory effects. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.
- Cell Cycle Arrest : Some studies suggest that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the pharmacological potential of similar piperazine compounds:
- Study on Anticancer Efficacy : A study demonstrated that a related piperazine derivative showed significant cytotoxicity against L5178Y lymphoma cells, indicating potential as an anticancer agent.
- Phase I Clinical Trials : Previous trials with structurally similar compounds indicated gastrointestinal side effects but also showed promise in reducing tumor sizes in certain patient populations.
Properties
IUPAC Name |
benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-7-15-13(9-17)8-16(11)14(18)19-10-12-5-3-2-4-6-12/h2-6,11,13,15,17H,7-10H2,1H3/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFICOMKXMHAOZ-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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